molecular formula C18H36O3 B1243329 9-Hydroxyoctadecanoic acid CAS No. 3384-24-5

9-Hydroxyoctadecanoic acid

Cat. No. B1243329
CAS RN: 3384-24-5
M. Wt: 300.5 g/mol
InChI Key: RKHXDCVAPIMDMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Hydroxyoctadecanoic acid and related compounds involves multi-step chemical processes. For example, (S)-13-hydroxyoctadeca-(9Z, 11E)-dienoic acid was synthesized starting from (E)-2-octenal using a hydroxynitrile lyase cloned from Hevea brasiliensis, demonstrating a chemoenzymatic approach to produce hydroxy fatty acids with high enantiomeric excess (Dean V. Johnson & H. Griengl, 1997).

Molecular Structure Analysis

Research into the molecular structure of hydroxyoctadecadienoic acids, including 9-hydroxy variants, reveals their formation from linoleic acid and the stereochemical aspects of their conversion, highlighting the significance of the hydroxyl group configuration (M. Hamberg & B. Samuelsson, 1980). Additionally, (R)-9-hydroxystearic acid's crystal structures were investigated, showing non-centrosymmetric twisted carboxylic acid dimers, which are essential for its antiproliferative properties and potential pharmaceutical applications (F. Asaro et al., 2019).

Chemical Reactions and Properties

9-Hydroxyoctadecadienoic acids (HODEs) are formed from linoleic acid via enzymatic and non-enzymatic pathways, contributing to processes like lipid peroxidation and inflammation. These acids serve as markers for oxidative stress and are involved in cell signaling pathways, affecting macrophage differentiation and atherosclerosis progression (V. Vangaveti, B. Baune, R. L. Kennedy, 2010).

Physical Properties Analysis

The physical properties of hydroxy fatty acids, including this compound, are influenced by their molecular structure, affecting their solubility, melting point, and ability to form gels or crystals. For instance, (R)-9-HSA's rheological properties indicate its potential as an organogelator, affecting its usability in pharmaceutical formulations (F. Asaro et al., 2019).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as their reactivity and stability, play crucial roles in their biological activity and industrial applications. For instance, derivatives of 9-HSA have shown antiproliferative activity against cancer cells, highlighting the importance of the hydroxyl group at position 9 and its impact on molecular interactions with biological targets (N. Calonghi, C. Boga, Dario Telese, et al., 2019).

Scientific Research Applications

Phase Behavior in Monolayers

9-Hydroxyoctadecanoic acid (9-HOA) exhibits unique phase behaviors when interacting with different substrates at an air-water interface. These interactions are crucial for understanding the thermodynamic parameters and the effects of adding extra polar groups in monolayers. For instance, a study on the phase behavior of bipolar fatty acid monolayers, including 9-HOA, highlights the transition from liquid-expanded to liquid-condensed states and the implications for monolayer-substrate interactions (Huda, Fujio, & Uzu, 1996).

Bioactivity in Pediatric Cardiopulmonary Bypass

Research has explored the production of 9-hydroxyoctadecadienoic acid during pediatric cardiopulmonary bypass surgery. This study provides insights into its association with markers of inflammation and clinical outcomes in children undergoing cardiac surgery. It suggests a potential bioactive role of this compound in the context of cardiopulmonary bypass-related dysfunction (Kim-Campbell et al., 2020).

Monolayer Characteristics and Lattice Structure

The characteristic features of this compound monolayers are distinct from those of non-substituted stearic acid. Studies on hydroxystearic acid monolayers, including this compound, provide detailed information on phase behavior, domain morphology, and lattice structure, which are important for applications in material science and nanotechnology (Vollhardt, Siegel, & Cadenhead, 2004).

Role in Atherogenesis

This compound has been implicated in the process of atherogenesis. Research suggests that its levels contribute to the progression of atherosclerosis, indicating its potential as a target for therapeutic intervention in atherosclerotic diseases (Vangaveti, Baune, & Kennedy, 2010).

Natural Occurrence and Characterization

This compound has been identified in various natural sources, such as the cyanobacterium Anabaena flos-aquae, indicating its significance in biological systems and potential applications in biochemistry (Murakami, Shirahashi, Nagatsu, & Sakakibara, 1992).

Stereochemistry in Biosynthesis

The stereochemical aspects of this compound formation via biosynthesis are crucial for understanding its biological activity and potential applications in medicinal chemistry. Research on the stereochemistry of linoleic acid oxidation products, including this compound, provides insights into the enzyme-catalyzed formation of this compound (Hamberg & Samuelsson, 1980).

Mechanism of Action

Target of Action

9-Hydroxyoctadecanoic acid, also known as 9-Hydroxystearic acid (9-HSA), primarily targets Histone Deacetylase 1 (HDAC1) . HDAC1 is an enzyme that plays a crucial role in modulating gene expression by deacetylating lysine residues on histone proteins .

Mode of Action

This compound acts as an inhibitor of HDAC1 . It binds to the active site of the HDAC1 protein, inhibiting its enzymatic activity . This inhibition leads to an increase in acetylation levels of histone proteins, thereby influencing gene expression .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histone acetylation-deacetylation pathway . By inhibiting HDAC1, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and promoting gene transcription .

Pharmacokinetics

As a hydrophobic molecule, it is practically insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The inhibition of HDAC1 by this compound leads to changes in gene expression . For instance, it has been shown to induce the expression of p21 WAF1 , a cell cycle regulator, at the transcriptional and translational levels . This results in a significant inhibition of cell proliferation and a strong arrest in the G0/G1 phase of the cell cycle .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its hydrophobic nature and insolubility in water may affect its distribution and action in different cellular environments . .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

9-hydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHXDCVAPIMDMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948393
Record name 9-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3384-24-5, 25498-28-6
Record name 9-Hydroxyoctadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3384-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10(9)-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Hydroxyoctadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-hydroxyoctadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the hydroxyl group in hydroxystearic acids impact their monolayer properties?

A2: The position of the hydroxyl group significantly influences the phase behavior, domain morphology, and lattice structure of hydroxystearic acid monolayers at the air-water interface. For instance, compared to 11- and 12-hydroxystearic acid, 9-hydroxystearic acid displays a shorter plateau region in its π-A isotherms at equal temperatures, indicating differences in the phase transition from a liquid-expanded to a liquid-condensed state []. Additionally, the condensed phase domain morphology and lattice structures observed through Brewster angle microscopy and grazing incidence X-ray diffraction are specific to the hydroxyl group's position []. This suggests that even a slight shift in the hydroxyl group's position can lead to significant changes in the molecule's interaction with the surrounding environment.

Q2: Does the presence of additional hydroxyl groups impact monolayer properties?

A3: Yes, the presence of additional hydroxyl groups, as seen in dihydroxyoctadecanoic acids like 9,10-dihydroxyoctadecanoic acid (9,10-DHOA), also affects monolayer behavior. Unlike many monohydroxy-substituted fatty acids which show a pressure plateau region in their π–A isotherms regardless of the substrate, 9,10-DHOA only exhibits this plateau on a 3M NaCl substrate []. The extra hydroxyl group in 9,10-DHOA, compared to 9-HOA, leads to differences in monolayer-substrate interactions, potentially due to alterations in hydrogen bonding [].

Q3: What is the role of 9-HOA and similar compounds in surfactant protein regulation?

A4: 9-HOA and the prostaglandin J2 metabolite, 15-deoxy-Δ12,14-prostaglandin J2, can regulate surfactant protein B (SP-B) gene expression in the lungs []. Both compounds, acting as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), have been shown to down-regulate SP-B gene expression in respiratory epithelial cells []. This suggests a potential link between neutral lipid metabolism and surfactant homeostasis in the lungs.

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